7-Mercapto-2H-chromen-2-one
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Overview
Description
7-Mercapto-2H-chromen-2-one, also known as 7-mercapto-coumarin, is a sulfur-containing heterocyclic compound. It belongs to the coumarin family, which is known for its wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-hydroxy-4-methylcoumarin with thiourea in the presence of a base, followed by acidification to yield the desired product . Another approach involves the use of 7-hydroxycoumarin and thiolating agents such as sodium hydrosulfide (NaSH) under mild conditions .
Industrial Production Methods: Industrial production of 7-mercapto-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Mercapto-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the coumarin ring can lead to dihydrocoumarins.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Result from nucleophilic substitution reactions.
Dihydrocoumarins: Produced by reduction of the coumarin ring.
Scientific Research Applications
7-Mercapto-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various bioactive compounds and materials with unique properties.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of optical brighteners, laser dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 7-mercapto-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Thiol-Disulfide Exchange: The thiol group can undergo thiol-disulfide exchange reactions, modulating the activity of proteins and enzymes.
Fluorescence: The compound’s fluorescent properties enable it to act as a probe for studying biological systems.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
7-Hydroxy-2H-chromen-2-one: Lacks the thiol group, resulting in different reactivity and applications.
4-Methyl-7-thiocyanato-2H-chromen-2-one: Contains a thiocyanate group instead of a thiol, leading to distinct chemical behavior.
Uniqueness: 7-Mercapto-2H-chromen-2-one is unique due to its thiol group, which imparts enhanced reactivity and versatility in chemical transformations. This makes it a valuable compound for developing new materials and studying biological systems .
Properties
Molecular Formula |
C9H6O2S |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
7-sulfanylchromen-2-one |
InChI |
InChI=1S/C9H6O2S/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H |
InChI Key |
RKEVGXWCJYWMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)S |
Origin of Product |
United States |
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